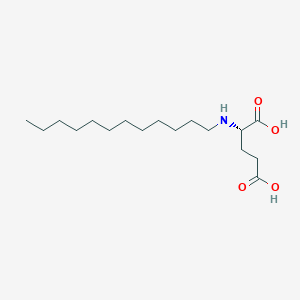

n-Dodecyl-l-glutamic acid

Description

Properties

CAS No. |

62765-46-2 |

|---|---|

Molecular Formula |

C17H33NO4 |

Molecular Weight |

315.4 g/mol |

IUPAC Name |

(2S)-2-(dodecylamino)pentanedioic acid |

InChI |

InChI=1S/C17H33NO4/c1-2-3-4-5-6-7-8-9-10-11-14-18-15(17(21)22)12-13-16(19)20/h15,18H,2-14H2,1H3,(H,19,20)(H,21,22)/t15-/m0/s1 |

InChI Key |

ZLNXPOHTTBSBIH-HNNXBMFYSA-N |

Isomeric SMILES |

CCCCCCCCCCCCN[C@@H](CCC(=O)O)C(=O)O |

Canonical SMILES |

CCCCCCCCCCCCNC(CCC(=O)O)C(=O)O |

Origin of Product |

United States |

Synthesis and Derivatization Methodologies for N Dodecyl L Glutamic Acid

Established Synthetic Pathways for N-Alkyl Amino Acids

The creation of the N-alkyl bond in N-dodecyl-L-glutamic acid is the key synthetic challenge. Several strategies have been developed for the N-alkylation of amino acids, which can be broadly categorized into direct alkylation, enzymatic routes, and other coupling reactions.

Direct N-Alkylation Approaches for N-Dodecyl-L-Glutamic Acid Synthesis

Direct N-alkylation involves the formation of a bond between the nitrogen atom of the amino acid and the alkyl chain. Two primary methods are prevalent: nucleophilic substitution and reductive amination.

Nucleophilic Substitution: This classic approach involves reacting L-glutamic acid or its ester derivative with a dodecyl halide, typically dodecyl bromide. The amino group of glutamic acid acts as a nucleophile, displacing the halide to form the C-N bond. To prevent unwanted side reactions, such as multiple alkylations or reactions at the carboxyl groups, protection of the carboxylic acid functionalities, often as esters, is common. For instance, a similar synthesis of N-dodecyl glycine has been achieved by reacting glycine ethyl ester hydrochloride with dodecyl bromide in the presence of a base. chalmers.se

Reductive Amination: This is a highly effective and widely used method for preparing N-alkylated amino acids. rsc.orgmanchester.ac.uk The process involves two main steps that can often be performed in a single pot:

Imine Formation: L-glutamic acid or a derivative reacts with dodecanal (lauric aldehyde) to form a Schiff base, or imine, intermediate.

Reduction: The imine is then reduced to the secondary amine, yielding N-dodecyl-L-glutamic acid.

A variety of reducing agents can be employed for this transformation. Mild hydride reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are particularly well-suited for this reaction as they are selective for the imine over the starting aldehyde. monash.edu Reductive amination is considered a green chemistry method because it can be performed in one-pot, reducing waste from intermediate purification steps. wikipedia.org

Interactive Table: Comparison of Direct N-Alkylation Methods

| Feature | Nucleophilic Substitution | Reductive Amination |

| Alkyl Source | Dodecyl halide (e.g., bromide) | Dodecanal (aldehyde) |

| Amino Acid Form | Often esterified to protect carboxyl groups | L-Glutamic acid or its ester |

| Key Intermediate | None (direct displacement) | Imine (Schiff base) |

| Common Reagents | Base (e.g., NaHCO₃) | Reducing agent (e.g., NaBH₃CN) |

| Advantages | Simple reagents | High selectivity, one-pot reaction |

| Disadvantages | Risk of over-alkylation, may require protecting groups | Requires aldehyde precursor |

Enzymatic Synthesis Strategies for Amino Acid Derivatives

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.gov While the direct enzymatic N-alkylation of glutamic acid with a dodecyl group is not widely documented, related enzymatic reactions for producing N-acyl amino acids are well-established and provide a model for potential biocatalytic routes.

Enzymes such as lipases and acylases are commonly used. researchgate.net For example, Acylase I from pig kidney has been shown to effectively catalyze the synthesis of N-lauroyl-L-glutamic acid from lauric acid and L-glutamic acid in a glycerol-water system, achieving a conversion of 44%. researchgate.net This reaction is a reverse hydrolysis, where the enzyme facilitates the formation of an amide bond instead of its cleavage. researchgate.net

Other enzymatic strategies that could be adapted for N-alkylation include the use of:

Opine Dehydrogenases (ODHs): These enzymes naturally catalyze the reductive amination of α-keto acids with amino acids. manchester.ac.uk They could potentially be engineered to accept dodecylamine or dodecanal as substrates.

Imine Reductases (IREDs): These enzymes are capable of reducing pre-formed imines, offering a biocatalytic alternative to chemical reducing agents in a reductive amination pathway. manchester.ac.uk

The use of enzymes offers high stereoselectivity, ensuring that the L-configuration of the glutamic acid is retained, which is a significant advantage over some chemical methods that risk racemization. monash.edu

Alternative Coupling Reactions in N-Dodecyl-L-Glutamic Acid Production

Beyond direct alkylation, other coupling strategies can be employed. A notable example is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. This process, often catalyzed by transition metals like Ruthenium, allows for the N-alkylation of amines using alcohols. nih.gov

In this approach, L-glutamic acid diethyl ester could be reacted with 1-dodecanol. The catalyst temporarily oxidizes the alcohol to the corresponding aldehyde (dodecanal), which then undergoes reductive amination with the amino acid ester in situ. The hydrogen that was "borrowed" from the alcohol is then used to reduce the imine intermediate, regenerating the catalyst and producing water as the only byproduct. nih.gov This method is highly atom-economical and avoids the use of stoichiometric reducing agents or pre-synthesized aldehydes. nih.gov

Functionalization and Structural Modification of N-Dodecyl-L-Glutamic Acid Derivatives

Once synthesized, the N-dodecyl-L-glutamic acid molecule can be further modified at its two carboxylic acid groups to create a wide range of derivatives with tailored properties.

Esterification and Amidation Reactions of Glutamic Acid Moieties

The α- and γ-carboxyl groups of the glutamic acid moiety are key sites for functionalization through esterification and amidation.

Esterification: The carboxylic acid groups can be converted to esters by reacting N-dodecyl-L-glutamic acid with an alcohol under acidic conditions. For example, glutamic acid can be reacted with dodecanol in the presence of p-Toluenesulfonic acid to form a di-dodecyl ester. chalmers.se This modification significantly increases the hydrophobicity of the molecule, altering its solubility and self-assembly properties.

Amidation: The carboxyl groups can also be converted into amides by reacting with various amines using coupling reagents. researchgate.net This is a fundamental reaction in peptide synthesis. A wide array of coupling reagents can be used to activate the carboxylic acid and facilitate amide bond formation, including:

Carbodiimides: such as Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Organophosphorus reagents: such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP).

Aminium reagents: such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU). researchgate.net

These reactions allow for the attachment of other amino acids, peptides, or functionalized amines, creating complex and multifunctional derivatives. For instance, the reaction of glutamic acid diethyl ester with an alcohol has been observed to sometimes lead to an intramolecular amidation, forming a cyclic 2-pyrrolidinone derivative. nih.gov

Interactive Table: Reagents for Glutamic Acid Moiety Functionalization

| Reaction Type | Functional Group Target | Reagents | Resulting Functional Group |

| Esterification | α- and γ-Carboxyl | Alcohol (e.g., Dodecanol), Acid Catalyst (e.g., p-TsOH) | Ester |

| Amidation | α- and γ-Carboxyl | Amine, Coupling Agent (e.g., EDC, PyBOP) | Amide |

Incorporation of Chiral Moieties into Amphiphilic Structures

To create more sophisticated chiral amphiphiles, additional chiral elements can be incorporated into the N-dodecyl-L-glutamic acid structure. This is typically achieved through the amidation or esterification reactions described above, using chiral amines or chiral alcohols.

For example, a chiral aminoalcohol can be coupled to one or both of the carboxylic acid groups of N-dodecyl-L-glutamic acid. nih.gov This introduces new stereocenters and functional groups (hydroxyl groups) into the molecule. The resulting structures can exhibit complex self-assembly behavior, forming chiral aggregates such as helices or twisted ribbons in solution. The specific stereochemistry of the incorporated moieties plays a crucial role in determining the final supramolecular architecture. The use of chiral building blocks derived from natural sources like other amino acids or terpenoids is a common strategy in this field. nih.gov

Green Chemistry Principles in the Synthesis of N-Dodecyl-L-Glutamic Acid

The application of green chemistry principles to the synthesis of N-Dodecyl-L-glutamic acid is a critical aspect of modern chemical manufacturing, aiming to reduce the environmental impact of production. These principles focus on the use of renewable resources, the reduction of waste, and the use of less hazardous and more efficient chemical processes.

A primary green approach to synthesizing N-acyl-amino acids like N-Dodecyl-L-glutamic acid involves the use of biocatalysis. nih.govnih.gov Traditional chemical synthesis methods often rely on acyl chlorides, which are typically produced using phosgene chemistry, a process that involves highly toxic substances. nih.govd-nb.info Enzymatic synthesis offers a safer and more sustainable alternative by utilizing enzymes such as lipases, proteases, or aminoacylases to catalyze the acylation of the amino acid. nih.govnih.gov These enzymatic reactions can often be carried out in aqueous systems or with greener co-solvents like glycerol, avoiding the need for hazardous organic solvents. researchgate.net

The enzymatic synthesis of N-acyl-L-amino acids can be achieved through reverse hydrolysis, where the enzyme catalyzes the formation of the amide bond between the fatty acid (dodecanoic acid) and L-glutamic acid. researchgate.net The choice of enzyme is crucial, and screening for enzymes with high activity and stability under the desired reaction conditions is a key research area. nih.govresearchgate.net For instance, Acylase I from pig kidney has been shown to be effective in synthesizing N-lauroyl-L-glutamic acid in a glycerol-water system. researchgate.net

Another green chemistry approach is the use of microwave-assisted synthesis. Microwave irradiation can significantly accelerate chemical reactions, leading to shorter reaction times, reduced energy consumption, and often higher yields compared to conventional heating methods. sigmaaldrich.cnmdpi.com This technique has been successfully applied to the synthesis of amides directly from carboxylic acids and amines under solvent-free conditions, which aligns with the principles of waste reduction and energy efficiency. mdpi.com The microwave-assisted synthesis of glutamic acid-based ionic liquids has also been demonstrated, showcasing the potential of this technology in the broader context of glutamic acid derivatization. nih.gov

Furthermore, the selection of solvents plays a significant role in the greenness of a synthetic process. Research has focused on replacing conventional, often toxic and volatile organic solvents with more environmentally benign alternatives. Water is the most desirable green solvent, and enzymatic reactions are often compatible with aqueous media. When organic solvents are necessary, the use of water-miscible organic solvents that are less hazardous and can be recycled is preferred. researchgate.net

Detailed Research Findings in Green Synthesis

| Green Chemistry Approach | Key Findings | Relevant Compounds |

| Biocatalysis | Enzymatic synthesis using Acylase I in a glycerol-water system increases reaction yield. researchgate.net | N-lauroyl-L-glutamic acid, L-glutamic acid, Lauric acid |

| Lipases and proteases can be used for the acylation of amino acids, though substrate scope can be a limitation. d-nb.info | N-acyl glycine, Lauric acid, Glycine | |

| Aminoacylases show potential for the synthesis of biobased N-acyl-amino acid surfactants. nih.govresearchgate.net | N-acyl-amino acids | |

| Microwave-Assisted Synthesis | Accelerates acylation and deprotection reactions in peptide synthesis. sigmaaldrich.cn | Peptides |

| Enables rapid and efficient solvent-free synthesis of amides from carboxylic acids and amines. mdpi.com | Amides | |

| One-step synthesis of glutamic acid-based ionic liquids. nih.gov | Glutamic acid cation based ionic liquids | |

| Green Solvents | The addition of water-miscible organic solvents (e.g., glycerol) can enhance the enzymatic synthesis of N-lauroyl-L-glutamic acid. researchgate.net | N-lauroyl-L-glutamic acid |

Advanced Characterization Techniques for N Dodecyl L Glutamic Acid Supramolecular Assemblies

Spectroscopic Methodologies for Structural and Conformational Analysis

Spectroscopic techniques are fundamental in elucidating the structural and conformational properties of n-Dodecyl-l-glutamic acid assemblies at the molecular level.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for determining the molecular structure and dynamics of n-Dodecyl-l-glutamic acid in solution. jchps.comnih.govethernet.edu.et By analyzing the chemical shifts, coupling constants, and relaxation times of atomic nuclei, detailed information about the connectivity of atoms and the three-dimensional structure of the molecule can be obtained.

In the ¹H NMR spectrum of L-glutamic acid in D₂O, distinct signals corresponding to the different protons in the molecule are observed. lew.roresearchgate.net The proton on the alpha-carbon (C-2) typically appears as a triplet, while the protons on the beta (C-3) and gamma (C-4) carbons present as multiplets. lew.ro For instance, a triplet at approximately 3.74 ppm can be assigned to the proton on C-2, a multiplet around 2.07 ppm to the two protons on C-3, and a peak at about 2.48 ppm to the protons on C-4. lew.ro

¹³C NMR spectroscopy provides further structural detail by identifying the chemical environment of each carbon atom. lew.ro For L-[¹⁵N]-glutamic acid, the coupling between the ¹⁵N nucleus and the adjacent alpha-carbon can be observed, providing confirmation of the isotopic labeling. lew.ro

The following table summarizes typical ¹H NMR chemical shifts for L-glutamic acid, which serves as the headgroup of n-Dodecyl-l-glutamic acid.

| Proton | Chemical Shift (ppm) | Multiplicity |

| α-CH | ~3.75 | Triplet |

| β-CH₂ | ~2.10 | Multiplet |

| γ-CH₂ | ~2.47 | Triplet |

| NH₂ | ~4.70 | Broad |

Data sourced from representative spectra of L-glutamic acid. researchgate.nethmdb.ca

Circular Dichroism (CD) spectroscopy is an essential tool for investigating the chiral nature and secondary structure of n-Dodecyl-l-glutamic acid assemblies. vlabs.ac.infrontiersin.org This technique measures the differential absorption of left and right circularly polarized light by chiral molecules. youtube.com The resulting CD spectrum provides information on the conformational arrangement of the peptide backbone, allowing for the identification of secondary structures such as α-helices, β-sheets, and random coils. vlabs.ac.innih.govfrontiersin.org

For poly(L-glutamic acid), a related polymer, the CD spectrum is highly sensitive to pH. jascoinc.com At neutral or alkaline pH, the spectrum is characteristic of a random coil conformation. As the pH is lowered and the glutamic acid side chains become protonated, a conformational transition to an α-helical structure is observed. jascoinc.com This transition is marked by the appearance of characteristic α-helix minima around 208 nm and 222 nm, and a maximum around 190 nm. researchgate.net In contrast, β-sheet structures typically exhibit a minimum around 218 nm and a maximum around 198 nm. researchgate.net

The presence of the dodecyl chain in n-Dodecyl-l-glutamic acid introduces amphiphilicity, which can influence the self-assembly process and the resulting secondary structures. CD spectroscopy can be used to monitor these structural changes as a function of concentration, temperature, and solvent conditions. nih.gov

| Secondary Structure | Characteristic CD Spectral Features |

| α-Helix | Negative bands at ~222 nm and ~208 nm, positive band at ~190 nm. researchgate.net |

| β-Sheet | Negative band at ~218 nm, positive band at ~198 nm. researchgate.net |

| Random Coil | Strong negative band around 197 nm. nih.gov |

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for probing the intermolecular interactions, particularly hydrogen bonding, within the supramolecular assemblies of n-Dodecyl-l-glutamic acid. nih.gov The vibrational frequencies of specific functional groups, such as the amide and carboxyl groups, are sensitive to their local environment and involvement in hydrogen bonds. nih.gov

The amide I band (1600-1700 cm⁻¹) is particularly useful for analyzing the secondary structure of peptides and proteins. mdpi.com The position of this band can distinguish between different types of secondary structures. For example, β-sheet structures typically show a strong absorption band in the region of 1630-1640 cm⁻¹. researchgate.net Antiparallel β-sheets are often characterized by two components, a strong band around 1613-1635 cm⁻¹ and a weaker one around 1685 cm⁻¹. researchgate.netnih.gov

In studies of poly(L-glutamic acid) aggregates, FTIR has been used to identify the formation of different types of β-sheet structures. nih.gov For instance, aggregates formed from racemic mixtures of poly(L-glutamic acid) and poly(D-glutamic acid) exhibit amide I' components at 1613 and 1685 cm⁻¹, which are characteristic of intermolecular antiparallel β-sheets. nih.gov The analysis of these and other bands, such as the N-H and O-H stretching regions, provides a detailed picture of the hydrogen-bonding network that stabilizes the supramolecular assembly.

| Vibrational Mode | Frequency Range (cm⁻¹) | Structural Interpretation |

| Amide I | 1630 - 1640 | β-sheet secondary structure researchgate.net |

| Amide I | 1613 and 1685 | Intermolecular antiparallel β-sheets nih.gov |

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample. While the basic structure of n-Dodecyl-l-glutamic acid does not have strong chromophores in the near-UV and visible regions, this technique becomes highly relevant for studying derivatized forms of the molecule. nist.govsielc.com

By introducing a chromophore—a light-absorbing group—into the n-Dodecyl-l-glutamic acid molecule, UV-Vis spectroscopy can be used to monitor changes in the local environment of the chromophore. This can provide information about the aggregation process, binding events, or conformational changes within the supramolecular assembly. For example, if a pH-sensitive dye is incorporated, changes in the UV-Vis spectrum can be used to probe the local pH within the assembly.

The absorption spectrum of L-glutamic acid itself is in the far UV region, typically below 230 nm. sielc.com However, derivatization can shift the absorption to more accessible wavelengths. For instance, N-carbamyl-l-glutamic acid, a derivative, has a UV spectrum that can be used for its quantification. researchgate.net The introduction of aromatic groups or other conjugated systems into the n-Dodecyl-l-glutamic acid structure would allow for detailed UV-Vis spectroscopic studies of its self-assembly and interactions.

Scattering and Imaging Techniques for Aggregate Morphology and Structure

Scattering and imaging techniques are employed to investigate the larger-scale morphology and structure of the supramolecular aggregates formed by n-Dodecyl-l-glutamic acid.

SAXS can distinguish between different aggregate shapes, such as spheres, cylinders, or lamellae. researchgate.netresearchgate.net For example, in studies of related self-assembling peptide systems, SAXS has been used to identify the formation of lamellar structures. researchgate.net The analysis of the scattering data can provide quantitative information about key structural parameters, including the radius of gyration, the dimensions of the aggregates, and the distances between ordered structures. wikipedia.orgnih.gov

For instance, in the study of L-glutamic acid oligomer aggregates, SAXS data was used to support a model of rod-like aggregates formed by the stacking of disk-like β-sheet monomers. rsc.org The analysis of the SAXS intensity profiles allowed for the determination of the number-average aggregation numbers and molecular weights of these supramolecular structures. rsc.org Similarly, for n-Dodecyl-l-glutamic acid, SAXS can be used to elucidate the morphology of its self-assembled structures in solution, providing insights into how the interplay of hydrophobic interactions from the dodecyl chain and hydrogen bonding from the glutamic acid headgroup dictates the final aggregate structure. nih.gov

| SAXS Parameter | Information Obtained |

| Radius of Gyration (Rg) | An overall measure of the size of the aggregate. |

| Scattering Vector (q) | Related to the length scale being probed; analysis of I(q) vs. q reveals shape and structure. |

| Form Factor | Describes the shape of the individual scattering objects. |

| Structure Factor | Describes the spatial arrangement and interactions between the aggregates. |

Small-Angle Neutron Scattering (SANS) for Aggregate Structure Determination

Small-Angle Neutron Scattering (SANS) is a powerful technique for analyzing the structure of supramolecular assemblies of N-Dodecyl-L-glutamic acid in solution. epj-conferences.org This method provides low-resolution structural information about macromolecules and their complexes, making it ideal for determining the size, shape, and arrangement of aggregates like micelles or vesicles. epj-conferences.orgnih.gov The fundamental principle of SANS involves measuring the elastic scattering of neutrons from a sample, where the scattering pattern is dictated by the spatial correlations between atomic nuclei. epj-conferences.org

A key advantage of SANS in studying multi-component systems, such as surfactant aggregates in a solvent, is the technique of contrast variation. nih.gov The "contrast" arises from the difference in neutron scattering length densities (SLDs) between the molecule of interest and the surrounding solvent. nih.gov By strategically using hydrogen-deuterium (H-D) substitution in either the N-Dodecyl-L-glutamic acid molecules or the solvent (e.g., by varying the D₂O/H₂O ratio), specific components of an assembly can be rendered "invisible" to the neutrons. nih.gov This allows for the separate characterization of the hydrophobic dodecyl chain core and the hydrophilic L-glutamic acid headgroup shell of a micelle, for instance.

Analyses of SANS data can reveal several structural parameters of the aggregates:

Size and Aggregation Number: The average size of micelle-like clusters and the number of molecules per aggregate can be determined. nih.gov

Shape and Conformation: The data can be fitted to models to determine if the aggregates are spherical, ellipsoidal, cylindrical, or have a more complex fractal-like arrangement. nih.gov

Internal Structure: Contrast variation can elucidate the internal distribution of components within the aggregate, such as the core-shell structure of a micelle.

SANS has been successfully used to study the structure of various protein/detergent complexes, establishing that surfactant molecules often form micelle-like clusters bound to the protein. nih.gov This approach is directly applicable to studying the self-assembly of N-Dodecyl-L-glutamic acid and its interaction with other biomolecules.

Transmission Electron Microscopy (TEM) for Morphological Visualization

Transmission Electron Microscopy (TEM) is an indispensable tool for the direct visualization of the morphology of N-Dodecyl-L-glutamic acid supramolecular assemblies. researchgate.net TEM provides high-resolution, two-dimensional images by transmitting a beam of electrons through an ultrathin sample. researchgate.net This technique allows for the characterization of the shape, size distribution, and fine structural details of nanoscale objects. researchgate.net

For soft matter and biological samples like amino acid-based surfactant aggregates, specific sample preparation techniques are required to enhance contrast and preserve the structure. A common method is negative staining , where the sample is embedded in a solution of a heavy metal salt (e.g., uranyl acetate). The stain surrounds the aggregate, creating a dark background against which the lighter, unstained structure is clearly visible. acs.org Another approach is cryo-electron microscopy (cryo-TEM) , where the sample is flash-frozen in its hydrated state, preserving the native structure of the assemblies in solution. researchgate.net

TEM analysis can provide detailed morphological information on various potential assemblies of N-Dodecyl-L-glutamic acid:

Amorphous Aggregates: Identification of non-uniform, irregular aggregate structures. researchgate.net

Globular and Network Structures: Visualization of compact, globular assemblies or extended, branched protein networks. researchgate.net

Modern TEM instruments, often controlled by automated software, allow for high-throughput imaging, enabling a comprehensive characterization of aggregate morphology under different environmental conditions. researchgate.net

Atomic Force Microscopy (AFM) for Surface Topography and Nanostructure Imaging

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to generate three-dimensional images of a sample's surface topography at the nanoscale. azooptics.com It functions by scanning a sharp tip, located at the end of a flexible cantilever, across the sample surface. nih.gov The interactions between the tip and the sample cause the cantilever to deflect, and this deflection is measured to create a topographic map. azooptics.comnih.gov

AFM is particularly useful for characterizing N-Dodecyl-L-glutamic acid assemblies that have been deposited onto a solid substrate. The technique can be operated in different modes, such as contact mode or tapping mode, the latter being gentler and more suitable for soft biological samples. nih.govworldscientificnews.com Unlike electron microscopy, AFM does not require a vacuum and can be performed in air or even in liquid, allowing for imaging under near-physiological conditions.

AFM provides quantitative data on several key characteristics of the nanostructures:

3D Surface Topography: It generates detailed three-dimensional images of the assemblies, revealing their shape and surface features. azooptics.comnih.gov

Dimensional Analysis: Precise measurements of the height, width, and length of individual nanostructures like fibers, ribbons, or adsorbed vesicles can be obtained.

Surface Roughness: The technique can quantify the smoothness or roughness of a surface, providing insight into the packing and organization of the molecules in a film. nih.gov

Growth and Nucleation: AFM can be used to study how aggregates form and grow on a surface. azooptics.com

The high signal-to-noise ratio of AFM allows for single-molecule imaging with nanometer lateral resolution, making it a powerful tool for investigating the fine details of supramolecular structures formed by N-Dodecyl-L-glutamic acid. nih.gov

Chromatographic and Electrophoretic Separations

High-Performance Liquid Chromatography (HPLC) for Purity and Homologue Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity of N-Dodecyl-L-glutamic acid and for separating it from structurally similar homologues or impurities. The method separates components in a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase. sielc.comhelixchrom.com

For amino acid-based compounds, reversed-phase HPLC (RP-HPLC) is commonly employed. sielc.com In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. The separation of glutamic acid and its derivatives often requires pre-column derivatization to attach a chromophore or fluorophore, enhancing detection by UV-Visible or fluorescence detectors. bco-dmo.orgnih.gov Common derivatizing agents include o-phthaldialdehyde (OPA) and 2,4-dinitro-1-fluorobenzene (DNFB). bco-dmo.orgnih.gov

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | Phenyl-hexyl | Dionex Acclaim 120, C18 | Primesep 100 |

| Mobile Phase | 50 mM N-methylmorpholine/acetate buffer (pH 7.4) with 12% acetonitrile | Gradient of 0.5 M sodium acetate buffer and methanol (B129727) | Acetonitrile/water/TFA |

| Derivatization | 2,4-dinitro-1-fluorobenzene (DNFB) | o-phthaldialdehyde (OPA) | None (direct detection) |

| Detection | UV Absorption (363 nm) | Fluorescence (Ex: 330 nm, Em: 418 nm) | ELSD or low UV |

| Reference | nih.gov | bco-dmo.org | sielc.com |

This technique allows for the sensitive and rapid quantification of glutamic acid derivatives, with analysis times for a single sample being as short as a few minutes, making it suitable for high-throughput applications. nih.gov

Capillary Electrophoresis for Enantiomeric Separations

Capillary Electrophoresis (CE) is a highly efficient separation technique for the chiral analysis of N-Dodecyl-L-glutamic acid, enabling the separation of its L- and D-enantiomers. The separation is achieved by applying a high voltage across a narrow-bore capillary filled with a background electrolyte (BGE). mdpi.com Ions migrate at different velocities depending on their charge-to-size ratio, allowing for separation.

To achieve enantiomeric separation, a chiral selector is added to the BGE. mdpi.com For glutamic acid, macrocyclic glycopeptide antibiotics, such as vancomycin and teicoplanin, have proven to be effective chiral selectors. nih.govresearchgate.net The enantiomers form transient diastereomeric complexes with the chiral selector, which have different electrophoretic mobilities, leading to their separation. nih.gov

The efficiency of the separation is influenced by several experimental parameters, which must be optimized.

| Parameter | Optimized Conditions |

| Chiral Selector | Vancomycin |

| Selector Concentration | 10 mM |

| Background Electrolyte | 10 mM sorbic acid/histidine |

| pH | 5.0 |

| Technique | Partial filling-counter current method |

| Detection | Indirect UV Detection |

| Reference | nih.govresearchgate.net |

The partial filling-counter current method is often used to prevent the absorbing chiral selector from interfering with detection. nih.gov This optimized CE method allows for high chiral resolution even at low concentrations of the selector, making it suitable for the analysis of enantiomeric purity in various samples. nih.govresearchgate.net

Calorimetric and Interfacial Studies

Calorimetric studies provide fundamental data on the thermodynamic properties of N-Dodecyl-L-glutamic acid, while interfacial studies reveal its behavior at boundaries such as liquid-solid or liquid-air interfaces.

Calorimetric Properties: The thermodynamic properties of the L-glutamic acid headgroup are well-documented. Data from the NIST Chemistry WebBook provides standard values for properties such as heat capacity and enthalpy. nist.gov Studies on the volumetric and viscometric properties of L-glutamic acid in aqueous solutions at various temperatures have been used to calculate parameters like the limiting apparent molar volume and the limiting apparent molar expansibilities. nanobioletters.com These studies indicate that L-glutamic acid acts as a "structure maker" in aqueous solutions, an effect that is influenced by the presence of other solutes like glucose. nanobioletters.com Such data is crucial for understanding the energetics of micellization and other self-assembly processes involving N-Dodecyl-L-glutamic acid.

Interfacial Behavior: The glutamic acid headgroup plays a critical role in the interfacial activity of the molecule. First-principles calculations based on density functional theory (DFT) have been used to investigate the adsorption of glutamic acid on metal surfaces like magnesium (Mg). mdpi.com These studies show that the carboxyl functional group can form strong chemical bonds with the Mg surface through electron transfer. mdpi.com

Furthermore, experimental studies using microelectrophoresis have shown that L-glutamic acid can significantly increase the negative surface electrical charge of synaptosomes (nerve ending particles). mdpi.com This demonstrates the ability of the glutamic acid moiety to modulate the surface properties of membranes. L-glutamic acid was also found to decrease the bending modulus of model lipid membranes, indicating it can make membranes mechanically softer. mdpi.com This knowledge of how the headgroup interacts with and modifies surfaces is essential for predicting the behavior of N-Dodecyl-L-glutamic acid in applications involving interfaces, such as emulsions, foams, and biocompatible coatings.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during binding interactions in solution. researchgate.net This method provides a complete thermodynamic profile of the self-assembly process of n-Dodecyl-l-glutamic acid in a single experiment. By quantifying the heat released or absorbed as molecules assemble into supramolecular structures like micelles, ITC allows for the direct determination of the enthalpy change (ΔH) of micellization. nih.gov

The experiment involves the stepwise injection of a concentrated solution of the surfactant into a calorimetric cell containing a buffer or pure solvent. The instrument measures the minute temperature differences between this sample cell and a reference cell, quantifying the energy required to maintain thermal equilibrium. The resulting data is a plot of heat change per injection versus the molar ratio of the components.

From a single ITC experiment, several key thermodynamic parameters for the micellization of n-Dodecyl-l-glutamic acid can be obtained:

Enthalpy of Micellization (ΔH): Measured directly from the heat evolved or absorbed during the formation of micelles. For many surfactant systems, this process is enthalpy-driven, although entropy can also be a significant contributor. acs.org

Binding Affinity Constant (Ka): Determined from the slope of the binding isotherm curve. This value indicates the strength of the association between the surfactant monomers forming the micelle.

Stoichiometry (n): Represents the average number of monomers in a micelle (aggregation number), which is derived from the inflection point of the titration curve.

Gibbs Free Energy (ΔG) and Entropy (ΔS): These values are calculated from the measured enthalpy and affinity constant using the fundamental thermodynamic equation: ΔG = -RTln(Ka) = ΔH - TΔS. A negative ΔG indicates a spontaneous micellization process. The entropy value (ΔS) provides insight into the changes in order of the system, which for surfactant assembly is often dominated by the hydrophobic effect—the release of ordered water molecules from around the hydrocarbon tails. wikipedia.orgresearchgate.net

For amino acid-based surfactants like n-Dodecyl-l-glutamic acid, ITC can elucidate how factors such as pH and ionic strength influence the thermodynamics of self-assembly, as these conditions affect the charge on the glutamic acid headgroup and thus the electrostatic interactions involved. nih.gov The data generated are crucial for understanding the molecular forces driving the formation of these supramolecular structures. acs.org

Table 1: Thermodynamic Parameters of Micellization Determined by ITC (Representative Data)

| Parameter | Value | Unit |

|---|---|---|

| Binding Affinity Constant (Ka) | 2.5 x 105 | M-1 |

| Enthalpy (ΔH) | -17.5 | kJ/mol |

| Entropy (TΔS) | 12.0 | kJ/mol |

| Gibbs Free Energy (ΔG) | -29.5 | kJ/mol |

| Stoichiometry (n) | 85 | - |

Surface Tension Measurements for Critical Micelle Concentration (CMC) Determination

Surface tension measurement is a classic and highly sensitive method for determining the Critical Micelle Concentration (CMC) of surfactants, including n-Dodecyl-l-glutamic acid. bohrium.com The CMC is the specific concentration at which individual surfactant monomers begin to spontaneously assemble into larger aggregates, such as micelles. wikipedia.org This phenomenon is driven by the amphiphilic nature of the molecule; the hydrophobic dodecyl tail seeks to minimize contact with water, while the hydrophilic l-glutamic acid head remains exposed to the aqueous environment.

The experimental procedure involves measuring the surface tension of a series of solutions with increasing concentrations of the surfactant. surface-tension.org At concentrations below the CMC, the n-Dodecyl-l-glutamic acid monomers arrange themselves at the air-water interface, which significantly reduces the surface tension of the solution. As more surfactant is added, the interface becomes saturated with monomers.

Once the concentration reaches the CMC, any further addition of surfactant molecules leads to the formation of micelles within the bulk of the solution rather than crowding the interface further. nih.gov Consequently, the surface tension of the solution remains relatively constant above the CMC.

By plotting surface tension as a function of the logarithm of the surfactant concentration, the CMC can be identified as the point where the curve shows an abrupt change in slope. unibo.it The value is determined from the intersection of the two linear portions of the plot: one showing a steep decline in surface tension and the other showing a plateau. This method is highly reliable for determining the onset of micellization for a wide range of surfactants. nih.gov

Table 2: Surface Tension of n-Dodecyl-l-glutamic acid Solutions at Varying Concentrations (Representative Data)

| Concentration (mmol/L) | Log(Concentration) | Surface Tension (mN/m) |

|---|---|---|

| 0.01 | -2.00 | 68.5 |

| 0.05 | -1.30 | 61.2 |

| 0.10 | -1.00 | 55.4 |

| 0.50 | -0.30 | 42.1 |

| 0.80 | -0.10 | 36.8 |

| 1.00 | 0.00 | 35.5 |

| 2.00 | 0.30 | 35.4 |

| 5.00 | 0.70 | 35.3 |

Conductivity Measurements for Micellization Behavior

Conductivity measurement is a straightforward and effective technique for determining the CMC of ionic surfactants like n-Dodecyl-l-glutamic acid, which behaves as an electrolyte in aqueous solutions. nepjol.info The principle of this method relies on the change in the mobility of charge carriers as micelles are formed.

However, upon reaching the CMC, the surfactant monomers aggregate into micelles. While the micelles themselves are charged, their mobility is significantly lower than that of the individual monomers due to their larger size and higher frictional drag. Furthermore, a fraction of the counter-ions becomes associated with the micelle surface, which also reduces the total number of free charge carriers in the solution. mdpi.com

This change in the charge-carrying capacity of the solution leads to a distinct alteration in the relationship between conductivity and concentration. When specific conductivity is plotted against surfactant concentration, two linear regions with different slopes are observed. The point of intersection of these two lines corresponds to the CMC. researchgate.netacs.org The ratio of the slopes of the post-micellar to the pre-micellar region can also be used to estimate the degree of counter-ion binding to the micelles. researchgate.net This method is particularly useful for studying how additives like salts affect the micellization behavior. aip.orgacs.org

Table 3: Specific Conductivity of n-Dodecyl-l-glutamic acid Solutions (Representative Data)

| Concentration (mmol/L) | Specific Conductivity (µS/cm) |

|---|---|

| 0.2 | 155 |

| 0.4 | 190 |

| 0.6 | 225 |

| 0.8 | 260 |

| 1.0 | 280 |

| 1.2 | 295 |

| 1.4 | 310 |

| 1.6 | 325 |

Rheological Characterization of Self-Assembled Gels and Viscoelastic Properties

Rheology is the study of the flow and deformation of matter, providing critical insights into the mechanical properties of soft materials like the hydrogels formed by n-Dodecyl-l-glutamic acid. researchgate.net When this surfactant self-assembles at higher concentrations, it can form extended networks that entrap the solvent, leading to the formation of a gel. Rheological characterization, particularly through oscillatory measurements, is essential to quantify the viscoelastic properties of these gels. researchgate.net

Oscillatory rheology experiments are performed by applying a small, sinusoidal strain or stress to the sample and measuring the resulting stress or strain response. mdpi.com This technique allows for the determination of two key parameters:

Storage Modulus (G'): This represents the elastic (solid-like) component of the material. It quantifies the energy stored and subsequently recovered per cycle of deformation and is a measure of the gel's structural integrity and stiffness.

Loss Modulus (G''): This represents the viscous (liquid-like) component. It quantifies the energy dissipated as heat per cycle and is related to the gel's ability to flow.

For a true gel structure, the storage modulus (G') is typically significantly higher than the loss modulus (G''), and both moduli are often independent of the oscillation frequency over a wide range. nih.gov This indicates a stable, predominantly elastic network. The glutamic acid headgroups can play a crucial role in forming this network through intermolecular interactions such as hydrogen bonding and electrostatic interactions, which can be modulated by pH. nih.gov

Table 4: Oscillatory Rheology Data for an n-Dodecyl-l-glutamic acid Gel (Representative Data)

| Angular Frequency (rad/s) | Storage Modulus, G' (Pa) | Loss Modulus, G'' (Pa) |

|---|---|---|

| 0.1 | 1050 | 95 |

| 1.0 | 1065 | 100 |

| 10.0 | 1080 | 115 |

| 100.0 | 1100 | 130 |

Theoretical and Computational Investigations of N Dodecyl L Glutamic Acid Systems

Molecular Dynamics (MD) Simulations of Self-Assembly Processes

Molecular dynamics (MD) simulations offer a powerful lens through which to observe the spontaneous organization of N-Dodecyl-L-glutamic acid molecules in aqueous environments. These simulations model the system at an atomistic level, tracking the trajectories of individual atoms and molecules over time to reveal the fundamental forces driving self-assembly.

The process typically begins with the aggregation of individual N-Dodecyl-L-glutamic acid molecules, driven primarily by the hydrophobic effect. nih.gov The nonpolar dodecyl chains are repelled by water molecules, leading them to cluster together to minimize their contact with the aqueous phase. Concurrently, the hydrophilic L-glutamic acid head groups are pulled away from these hydrophobic cores due to electrostatic repulsion and their affinity for water. nih.gov This initial aggregation often results in the formation of spherical micelles. nih.gov

As the concentration of the amphiphile increases, these initial spherical micelles can further assemble. MD simulations have shown that clusters of spherical micelles can merge due to ongoing hydrophobic interactions, leading to the formation of larger, more complex structures such as cylindrical nanofibers. nih.govnorthwestern.edu The stability of these resulting nanostructures is maintained by a delicate balance of noncovalent interactions, including hydrogen bonds, electrostatic interactions, hydrophobic forces, and van der Waals forces. nih.gov

Simulations of similar peptide amphiphiles have demonstrated that the resulting cylindrical nanofibers can have a radius of approximately 44 Å and are stable over simulation times of at least 40 nanoseconds. northwestern.edu These simulations also reveal that water and ions can penetrate the peptide region of the fiber, but not the densely packed hydrophobic core formed by the alkyl chains. northwestern.edu The insights from these simulations are crucial for understanding how to control the self-assembly process to produce desired nanostructures.

Density Functional Theory (DFT) Calculations for Electronic Structure and Interaction Sites

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It provides a framework for understanding the distribution of electrons within the N-Dodecyl-L-glutamic acid molecule, which in turn determines its reactivity and interaction sites. DFT has become an essential tool in computational chemistry for studying the ground state properties of atoms, molecules, and solids. nih.gov

DFT calculations can identify the regions of the molecule that are electron-rich or electron-deficient, highlighting the sites most likely to engage in intermolecular interactions. For the L-glutamic acid headgroup, DFT can elucidate the electronic character of the two carboxylic acid groups and the amine group. These calculations have been used to study glutamic acid in its neutral, zwitterionic, protonated, and deprotonated forms, providing insight into how pH changes will affect its electronic structure and interaction potential. nih.gov

By mapping the electrostatic potential, DFT can pinpoint the specific atoms involved in hydrogen bonding and electrostatic interactions, which are critical for the stability of self-assembled structures. For instance, calculations on related amino acid complexes help in understanding the interactions between carboxylate groups and other charged moieties. researchgate.net This information is vital for predicting how individual N-Dodecyl-L-glutamic acid molecules will orient themselves within a larger assembly and how they might interact with other molecules, such as co-surfactants or active pharmaceutical ingredients.

Recent advancements in DFT, including the development of machine-learned density functionals, aim to overcome some of the limitations of traditional approximations, offering a more accurate description of electron correlation and non-covalent interactions. nih.gov

Quantum Mechanical Approaches for Conformational Analysis and Intermolecular Interactions

Quantum mechanical (QM) methods provide a highly accurate means of exploring the conformational landscape of N-Dodecyl-L-glutamic acid and the nature of the intermolecular forces that govern its self-assembly. nih.gov While computationally more demanding than classical methods like MD, QM calculations offer a more precise description of molecular energetics and structure. springernature.com

An exhaustive conformational analysis of the glutamic acid headgroup has been performed using QM methods like DFT at the B3LYP/cc-pVTZ level. nih.gov These studies investigate the various possible spatial arrangements of the molecule's atoms by rotating its single bonds, identifying the most stable, low-energy conformers. The analysis can be performed for all possible neutral, zwitterionic, protonated, and deprotonated forms of the glutamic acid headgroup. nih.gov Such calculations have shown that in solution, some forms are not stable and readily convert to more stable conformations, and that hydrogen bonding plays a major role in determining the structure and energy of the conformers. nih.gov

QM calculations are also invaluable for quantifying the strength and nature of intermolecular interactions, such as hydrogen bonds and van der Waals forces, between N-Dodecyl-L-glutamic acid molecules. By modeling dimers or small clusters of molecules, these methods can provide detailed energetic information about the forces holding the self-assembled structures together. This level of detail is crucial for understanding the subtle balance of forces that dictates the morphology and stability of the resulting nanomaterials. While the computational cost can be high, QM provides a foundational understanding that can be used to refine the parameters used in less computationally intensive methods like MD simulations. nih.govspringernature.com

Modeling of Aggregation Properties and Morphological Transitions

The aggregation of N-Dodecyl-L-glutamic acid can lead to a variety of morphologies, from simple micelles to more complex vesicles and lamellar structures. Modeling these properties and the transitions between them is essential for designing materials with specific functions.

Computational models can predict key aggregation parameters, such as the critical micelle concentration (CMC), which is the concentration at which micelles begin to form. By simulating the behavior of the amphiphile at different concentrations, these models can identify the thermodynamic driving forces for micellization. For similar amino acid-based surfactants, it has been shown that catanionic mixtures can exhibit high surface activity and a low critical aggregation concentration compared to the individual components. mdpi.com

Furthermore, modeling can explore the factors that induce morphological transitions. Changes in environmental conditions such as pH, temperature, and ionic strength can significantly alter the balance of intermolecular forces, leading to transformations between different aggregate structures. For example, upon acidification, the negative charge on the glutamic acid headgroups can be neutralized, reducing electrostatic repulsion and allowing for self-assembly into gels. nih.gov Similarly, the role of specific amino acid side chains in directing the assembly into different structures, such as β-sheets, has been investigated. nih.gov These computational studies provide a roadmap for experimentally controlling the morphology of N-Dodecyl-L-glutamic acid assemblies.

Below is a table summarizing the influence of various factors on the aggregation and morphology of amino acid-based amphiphiles, as suggested by modeling studies.

| Factor | Effect on Aggregation and Morphology |

| Concentration | Increasing concentration leads to the formation of micelles and can promote transitions to larger aggregates like nanofibers. |

| pH | Affects the protonation state of the glutamic acid headgroup, altering electrostatic interactions and influencing self-assembly and gelation. nih.gov |

| Alkyl Chain Length | Longer hydrophobic chains generally lead to a lower CMC and can favor the formation of more stable, ordered structures. nih.gov |

| Co-surfactants | The presence of oppositely charged surfactants can enhance thermal stability and alter aggregate morphology through electrostatic interactions. nih.govmdpi.com |

Predictive Studies on Self-Assembly Parameters for N-Dodecyl-L-Glutamic Acid

A key goal of theoretical and computational chemistry is to develop predictive models for the self-assembly of molecules like N-Dodecyl-L-glutamic acid. These studies aim to establish design rules that can guide the synthesis of new amphiphiles with tailored self-assembly properties.

By combining molecular dynamics simulations with advanced techniques like machine learning, researchers are developing models that can predict how changes in the molecular structure of an amphiphile will affect its self-assembly behavior. udel.edu For example, these models can predict the impact of substituting different amino acids in the headgroup or altering the length of the alkyl tail on the resulting morphology and stability of the nanostructures. udel.edu

These predictive models are built on a deep understanding of the underlying physics and chemistry of self-assembly. They incorporate key parameters such as:

Hydrophobicity: The tendency of the dodecyl tail to avoid water.

Electrostatic interactions: The repulsive or attractive forces between the charged glutamic acid headgroups.

Hydrogen bonding capacity: The ability of the headgroups to form hydrogen bonds with each other and with water.

Molecular geometry: The size and shape of the molecule, which influences how it can pack into larger structures.

The development of these predictive tools is crucial for accelerating the discovery and design of new biomaterials based on N-Dodecyl-L-glutamic acid for a wide range of applications. udel.edu

Interactions of N Dodecyl L Glutamic Acid with Biomolecules and Model Systems

Interaction with Model Membranes and Lipid Bilayers

The interaction of N-Dodecyl-L-glutamic acid with model membranes is largely governed by the behavior of its glutamic acid headgroup at the lipid-water interface. The ionization state of the glutamic acid residue is highly sensitive to its local environment, particularly its depth of burial within the lipid membrane nih.govnih.govresearchgate.net. The dodecyl tail serves to anchor the molecule within the hydrophobic core of the bilayer, positioning the glutamic acid headgroup at the interfacial region.

Research on model transmembrane helices containing glutamic acid has demonstrated that the lipid composition of the bilayer has a profound effect on the apparent acid dissociation constant (pKa) of the glutamic acid side chain nih.govnih.govresearchgate.net. The ionization properties of such side chains within a lipid bilayer differ significantly from their standard values in aqueous solutions nih.govnih.govresearchgate.net. For instance, studies using deuterium nuclear magnetic resonance (²H NMR) to examine a transmembrane helix with an interfacial glutamic acid residue revealed that the pKa value shifted dramatically depending on the surrounding phospholipid environment nih.govnih.govresearchgate.net. While the helix's tilt and rotation showed little variation with pH, the extent of helix unraveling near the glutamic acid residue was altered as it underwent titration nih.govnih.govresearchgate.net.

The specific lipid environment dictates the pKa, as shown in the following data:

| Lipid Bilayer Composition | Apparent pKa of Glutamic Acid Side Chain |

| 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC) | 4.8 nih.govnih.gov |

| 1,2-dimyristoyl-sn-glycero-3-phosphatidylcholine (DMPC) | 6.3 nih.govnih.gov |

| 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) | 11.0 (in ether analogue) nih.govnih.gov |

These findings indicate that subtle changes in the membrane composition can significantly influence the ionization state of the glutamic acid headgroup of a molecule like N-dodecyl-L-glutamic acid nih.gov. This, in turn, can affect membrane protein function and molecular signaling pathways at the cell membrane interface nih.gov.

**6.2. Association with Peptides and Proteins

The dual nature of N-Dodecyl-L-glutamic acid allows it to interact with peptides and proteins, influencing their structure and assembly, and enabling the design of high-affinity ligands.

N-Dodecyl-L-glutamic acid is classified as a peptide amphiphile, a class of molecules known for their capacity to self-assemble into well-defined nanostructures rsc.org. This self-assembly is driven by the hydrophobic interactions of the dodecyl tails, which seek to minimize contact with water, and the hydrophilic and hydrogen-bonding capabilities of the L-glutamic acid headgroups rsc.orgnih.gov.

The folding and assembly process is highly dependent on environmental conditions, particularly pH nih.govnih.gov. The pH of the solution determines the protonation state of the carboxylic acid groups on the glutamic acid headgroup nih.gov. At low pH, the headgroups are protonated and neutral, which can promote self-assembly into structures like nanofibrils through hydrogen bonding nih.gov. Conversely, at higher pH, the deprotonated, negatively charged headgroups can lead to electrostatic repulsion that may either inhibit assembly or lead to different structural morphologies mdpi.com. When charged, a glutamic acid residue can significantly alter protein and peptide folding researchgate.net. Molecules of this type, often referred to as surfactant-like peptides, can form various structures, including fibrils, nanotubes, micelles, and vesicles rsc.org.

Analogs of N-Dodecyl-L-glutamic acid have been instrumental in developing high-affinity ligands for specific protein targets, particularly in the realm of inhibiting protein-protein interactions (PPIs) nih.govrsc.org. A key challenge in designing PPI inhibitors is achieving sufficiently strong binding to large, relatively flat protein surfaces nih.govmit.edu.

In one study, a novel glutamic acid analog was synthesized and incorporated into a macrocyclic peptide mimetic designed to target the polo-box domain (PBD) of polo-like kinase 1 (Plk1), a crucial protein in cell cycle regulation nih.govrsc.orgmit.edu. This glutamic acid analog served a dual purpose: it acted as a junction point for ring closure (macrocyclization) and provided a scaffold to access a hidden "cryptic" pocket on the protein surface, thereby enhancing binding affinity rsc.org. The resulting macrocycle demonstrated a binding affinity comparable to the original, high-affinity linear peptide, showcasing the effectiveness of this design strategy mit.edu.

The study found that replacing a key histidine residue in the parent peptide with the new glutamic acid analog successfully retained high binding affinity. This was a significant finding, as it was the first instance of achieving such high affinity for this target with a non-histidine-based residue accessing the cryptic pocket nih.govrsc.orgmit.edu.

| Compound | Target Protein | Binding Affinity (IC₅₀) |

| Parent Linear Peptide (pT-containing) | Plk1 PBD | 220 nM mit.edu |

| Macrocycle with Glutamic Acid Analog (Pmab-containing) | Plk1 PBD | 360 nM mit.edu |

The data shows that the macrocycle containing the glutamic acid analog maintained a high binding affinity, very similar to the parent peptide, confirming that the analog is an effective substitute that can enhance structural stability without sacrificing binding efficacy mit.edu.

Role in Supramolecular Bioconjugates and Hybrid Systems

The self-assembling properties of N-Dodecyl-L-glutamic acid make it a prime building block for creating supramolecular bioconjugates and hybrid materials. Supramolecular structures are complex assemblies of molecules joined by non-covalent bonds, and the ability of peptide amphiphiles to form them is well-documented nih.gov.

Poly-L-glutamic acid, a polymer of the headgroup of N-Dodecyl-L-glutamic acid, is known to form amyloid-like fibrils that can further associate into novel and very large supramolecular structures under specific pH conditions nih.gov. This hierarchical assembly process, where preformed subunits organize into higher-order structures, is a principle that applies to smaller amphiphiles as well nih.gov.

The defined structure of N-Dodecyl-L-glutamic acid, with its functional headgroup and organizing tail, allows it to be integrated into hybrid systems. For example, peptide amphiphiles can be combined with other functional molecules, such as ionic liquids, to create new nanoscale hybrid gels acs.org. In such systems, the peptide component, driven by hydrogen bonding and hydrophobic forces, forms a nanostructured scaffold, while the other component imparts its unique properties to the hybrid material acs.org. The glutamic acid headgroup provides a reactive and interactive site for conjugation and for mediating the response of the supramolecular system to external stimuli like pH.

Applications in Advanced Materials Science

Fabrication of Bio-Inspired Soft Materials Utilizing N-Dodecyl-L-Glutamic Acid

The fabrication of bio-inspired soft materials often leverages the spontaneous organization of molecules to mimic the complex architectures found in biological systems. N-Dodecyl-l-glutamic acid and its derivatives are exemplary in this regard, as they can self-assemble into a range of soft material structures. The interplay between the hydrophilic and hydrophobic moieties of the molecule, governed by non-covalent interactions such as hydrogen bonding and van der Waals forces, dictates the final morphology of the assembled material.

Research has demonstrated that amphiphilic random copolymers incorporating a hydrophobic dodecyl chain and hydrophilic L-glutamic acid can be synthesized to create a variety of organized structures. The balance between the hydrophilic and hydrophobic components of these copolymers is a critical parameter that can be tuned to control the self-assembly process and the resulting morphology of the soft material. For instance, a higher proportion of the hydrophobic dodecyl component can lead to the formation of large-scale structures like giant vesicles.

Engineering of Responsive Supramolecular Systems

Supramolecular systems engineered from n-Dodecyl-l-glutamic acid derivatives can exhibit responsiveness to external stimuli, such as pH, temperature, and the presence of specific ions or molecules. This "smart" behavior is a direct consequence of the non-covalent interactions that hold the supramolecular assembly together. Changes in the environment can disrupt or alter these interactions, leading to a macroscopic change in the material's properties, such as a transition from a solution to a gel (sol-gel transition) or vice versa.

Hydrogels are a prominent example of responsive supramolecular systems. While n-Dodecyl-l-glutamic acid itself is an organogelator due to its insolubility in water, it can be used to form hydrogels through surfactant-mediated methods. For example, by solubilizing glutamate-based organogelators in aqueous micellar solutions of other surfactants, it is possible to create hydrogel networks. These systems can be sensitive to pH changes, which alter the ionization state of the carboxylic acid groups in the glutamic acid headgroup, thereby affecting the hydrogen bonding and electrostatic interactions that stabilize the gel network. Furthermore, hydrogels composed of mixed L-glutamic acid and L-lysine polypeptides have been shown to be responsive to ionic strength, pH, and enzymes, making them promising candidates for site-specific drug delivery systems. rsc.org

N-Dodecyl-L-Glutamic Acid as a Building Block for Nanomaterials

The self-assembly properties of n-Dodecyl-l-glutamic acid make it an excellent candidate for the bottom-up fabrication of various nanomaterials. The precise control over the molecular design allows for the creation of nanostructures with well-defined shapes and sizes.

The formation of nanotubular and nanofibrous structures is a common self-assembly motif for amphiphilic molecules. While the direct formation of nanotubes from n-Dodecyl-l-glutamic acid is a subject of ongoing research, the principles of self-assembly suggest its potential in this area. The molecular structure, with its capacity for hydrogen bonding and hydrophobic interactions, is conducive to the formation of elongated, high-aspect-ratio structures.

Poly(γ-glutamic acid)-based nanofiber sheets have been successfully prepared using electrospinning techniques. researchgate.net These scaffolds have shown promise in biomedical applications, such as preventing postoperative tissue adhesion. researchgate.net The incorporation of a dodecyl chain into the glutamic acid monomer can influence the properties of the resulting nanofibers, such as their hydrophobicity and mechanical strength, which are critical for their application in tissue engineering. researchgate.netnih.gov Furthermore, when solutions of copolymers containing L-glutamic acid and a dodecyl chain are cast onto solid substrates, they can form organized nanostructures, including honeycomb-like films, demonstrating their utility in creating patterned surfaces. nih.gov

Vesicles are spherical structures composed of a lipid bilayer enclosing an aqueous core. They are of significant interest for encapsulation and delivery applications. Amphiphilic copolymers based on L-glutamic acid and a dodecyl chain have been shown to self-assemble into vesicles in solution. nih.gov The morphology of these vesicles can be controlled by the hydrophobic/hydrophilic balance of the copolymer.

A copolymer with a more hydrophobic character, containing approximately 90% of the dodecyl-modified monomer, self-assembles into giant vesicles with diameters of several micrometers. nih.gov In contrast, a decrease in the hydrophobic ratio to around 76% leads to the formation of conventional vesicles with diameters of several hundred nanometers. nih.gov This ability to control vesicle size is crucial for tailoring their properties for specific applications, such as the encapsulation of active molecules for controlled release or for the integration of these vesicles into larger material matrices.

| Hydrophobic Ratio (%) | Solvent | Substrate | Resulting Morphology | Typical Size |

|---|---|---|---|---|

| ~90 | Ethanol (B145695)/Water | - | Giant Vesicles | Several micrometers |

| ~76 | Ethanol/Water | - | Conventional Vesicles | Several hundred nanometers |

| - | Ethanol or Methanol (B129727) | Silicon Plate | Spheres | - |

| - | Dichloromethane | Silicon Plate | Honeycomb-like Film | - |

Interfacial Phenomena in Material Design Utilizing N-Dodecyl-L-Glutamic Acid

The amphiphilic nature of n-Dodecyl-l-glutamic acid makes it surface-active, meaning it preferentially adsorbs at interfaces, such as the air-water or oil-water interface. This property is fundamental to its role in material design, particularly in the creation of emulsions, foams, and functional surfaces. The behavior of n-Dodecyl-l-glutamic acid at interfaces is governed by the tendency of its hydrophobic dodecyl tail to avoid contact with water and its hydrophilic glutamic acid headgroup to remain in the aqueous phase.

Studies on glutamic acid derivatives with acyl chains of varying lengths, including a C12 variant (AGC12), have provided insights into their interfacial properties. These molecules form Gibbs monolayers at surfactant concentrations below the millimolar range. The critical micelle concentration (CMC) is an important parameter that indicates the concentration at which the surfactant molecules begin to form micelles in the bulk solution, and it is influenced by the length of the alkyl chain. As expected, the CMC for the C12 derivative is lower than that for derivatives with shorter chains.

The area occupied by a single molecule at the interface provides information about the packing density. For the C12 derivative of glutamic acid, the molecular area at the highest compaction has been determined to be 0.22 nm²/molecule. This suggests that at high surface pressures, the molecules are tightly packed, with the packing density being influenced by the size of the glutamic acid headgroup.

| Compound | Alkyl Chain Length | Molecular Area at Highest Compaction (nm²/molecule) |

|---|---|---|

| AGC8 | 8 | 0.28 |

| AGC10 | 10 | 0.28 |

| AGC12 | 12 | 0.22 |

Future Research Directions and Emerging Paradigms for N Dodecyl L Glutamic Acid

Integration with Novel Advanced Materials and Composites

The future of N-dodecyl-L-glutamic acid in materials science lies in its synergy with other advanced materials to create functional composites with enhanced properties. Research is moving beyond the study of the pure compound to explore its role as a structural or functional component in complex materials.

Polymer and Biopolymer Composites: N-dodecyl-L-glutamic acid and its derivatives are being investigated as key ingredients in the formulation of advanced polymer composites. For instance, its surfactant properties are utilized in the synthesis of polyamide compounds intended for specialized membranes and coatings. vulcanchem.com There is significant potential in creating composites with biopolymers like poly(glutamic acid) (PGA), which is already known for its use in hydrogels, nanofibers, and nanoparticles for medical applications. researchgate.net The incorporation of the N-dodecyl chain introduces a hydrophobic element that can be used to modulate the properties of these biopolymer-based materials. researchgate.net Research into amphiphilic random copolymers containing both hydrophobic dodecyl chains and hydrophilic L-glutamic acid units has shown that these materials can self-assemble into highly organized nanostructures, with the morphology being controllable by the hydrophilic-hydrophobic balance. acs.org

Surface Functionalization and Nanostructures: A significant area of future research involves using N-dodecyl-L-glutamic acid to functionalize surfaces and create organized nanostructured films. Copolymers of L-glutamic acid and dodecyl chains can be cast onto solid substrates to create films with morphologies like spheres or honeycomb-like patterns, depending on the solvent used. acs.org This opens up possibilities for creating surfaces with tailored wetting, adhesive, or optical properties.

Hybrid Materials for Tissue Engineering: The biocompatibility of glutamic acid makes its derivatives prime candidates for hybrid materials in biomedical applications. mdpi.com By incorporating L-glutamic acid into biodegradable elastomers like poly(glycerol sebacate), researchers aim to create materials with tunable degradation rates and mechanical properties suitable for tissue engineering. mdpi.com The N-dodecyl group can further modify the hydrophobic-hydrophilic balance, influencing cell-material interactions.

Table 1: Examples of N-Dodecyl-L-Glutamic Acid in Composite Materials This table is interactive. Users can sort columns by clicking on the headers.

| Composite System | Components | Resulting Structure/Property | Potential Application | Reference |

|---|---|---|---|---|

| Amphiphilic Copolymers | Hydrophobic dodecyl (C12) chain, hydrophilic L-glutamic acid | Self-assembles into giant vesicles or films with organized nanostructures (spheres, honeycombs). | Surface coatings, drug delivery. | acs.org |

| Polyamide Compounds | N-dodecyl-L-glutamic acid as a synthesis component | Forms membranes and coatings. | Filtration, protective layers. | vulcanchem.com |

| Poly(glycerol sebacate (B1225510) glutamate) Elastomers | Poly(glycerol sebacate), L-glutamic acid | Elastomer with tunable degradation and mechanical stiffness. | Tissue engineering scaffolds. | mdpi.com |

Exploration of Complex Co-Assembly Systems and Multi-Component Architectures

The self-assembly of N-dodecyl-L-glutamic acid is not limited to single-component systems. A major emerging paradigm is the exploration of its co-assembly with other molecules to form intricate, multi-component architectures with novel functions. These systems leverage non-covalent interactions, such as acid-base chemistry and hydrogen bonding, to build complex structures.

Oppositely Charged Surfactant Systems: Researchers have successfully created two-component hydrogels by co-assembling oppositely charged amino acid derivatives. researchgate.net For example, an equimolar mixture of an N-terminally protected glutamic acid and a protected lysine (B10760008) can form hydrogels containing chiral helical nanofibers. researchgate.net This principle can be extended to systems involving N-dodecyl-L-glutamic acid, where its carboxylic acid groups can interact with amine-containing molecules to drive the formation of complex fibrillar networks.

Acid-Base Driven Organogelation: A powerful strategy involves mixing N-dodecyl-L-amino acids (acting as the acid component) with Nε-dodecyl-L-lysine esters (the amine component). acs.org The resulting acid-base interaction forms an organic salt that self-assembles into nanofibers, leading to the gelation of organic solvents. acs.org The properties of these organogels, such as rigidity and thermal stability, can be precisely controlled by choosing the specific amino acid components, demonstrating a modular approach to material design. acs.org

Hybrid Hydrogels for Advanced Functions: The concept of multi-component assembly is central to creating hybrid hydrogels for applications like tissue engineering. nih.gov By combining synthetic polymers with biologically active peptide domains, including those derived from glutamic acid, materials can be engineered to mimic the complexity of the natural extracellular matrix. nih.gov The co-assembly of different Fmoc-amino acids, for instance, allows for the fabrication of hydrogels where both mechanical properties and chemical functionalities can be varied to control cell behavior. nih.gov

Table 2: Multi-Component Systems Based on Glutamic Acid Derivatives This table is interactive. Users can sort columns by clicking on the headers.

| System Type | Components | Driving Interaction | Resulting Architecture | Reference |

|---|---|---|---|---|

| Two-Component Hydrogel | Fmoc-(L)Glu, (L)Lys | Electrostatic (acid-base) | Chiral helical nanofibers in water. | researchgate.net |

| Two-Component Organogel | N-dodecyl-L-amino acids, Nε-dodecyl-L-lysine esters | Acid-base interaction | Self-assembled nanofibers in organic solvents. | acs.org |

Computational Design and Predictive Self-Assembly of N-Dodecyl-L-Glutamic Acid Derivatives

To accelerate the discovery of new materials based on N-dodecyl-L-glutamic acid, researchers are increasingly turning to computational modeling and simulation. These predictive tools allow for an in-silico understanding of how molecular structure translates to macroscopic properties, guiding synthetic efforts toward desired outcomes.

Molecular Thermodynamics and Simulation: The self-assembly of surfactants can be predicted using molecular thermodynamic theories and molecular dynamics (MD) simulations. acs.orgul.ie These models can explain how factors like molecular geometry, hydrophobicity, and intermolecular forces dictate the formation of micelles, vesicles, or other aggregates. academie-sciences.fr For N-dodecyl-L-glutamic acid, such models can predict its critical micelle concentration (CMC) and the morphology of its aggregates under various conditions. tdl.org

Coarse-Grained and All-Atom Simulations: Simulating the spontaneous organization of many surfactant molecules over relevant timescales requires immense computational power. riverpublishers.com Techniques like Dissipative Particle Dynamics (DPD) and coarse-grained (CG) modeling are employed to study large-scale phenomena like micelle formation and morphology transitions. riverpublishers.comfrontiersin.org These can be complemented by more detailed all-atom MD simulations to investigate specific molecular interactions, such as hydrogen bonding networks and the exposure of hydrophobic residues to the solvent, which are critical for the stability of the assembled structures. ul.ie

Predicting Structure-Function Relationships: The ultimate goal of computational design is to establish clear links between the chemical structure of N-dodecyl-L-glutamic acid derivatives and their functional properties. tdl.org By systematically modifying the molecule in a computer model—for example, by changing the alkyl chain length, altering the amino acid headgroup, or introducing new functional moieties—scientists can predict how these changes will affect self-assembly behavior. ul.ietdl.org This predictive capability is crucial for designing novel surfactants for specific applications, from drug delivery to advanced materials. tdl.org

Development of Smart Materials Based on N-Dodecyl-L-Glutamic Acid with Tunable Properties

"Smart" materials, which respond to external stimuli such as pH, temperature, or light, represent a major frontier in materials science. The inherent responsiveness of the amino acid headgroup and the amphiphilic nature of N-dodecyl-L-glutamic acid make it an excellent building block for such materials.

pH-Responsive Systems: The carboxylic acid groups in the glutamic acid headgroup are pH-sensitive. At low pH, they are protonated and less soluble, while at higher pH, they become deprotonated and charged. This transition can be harnessed to control the self-assembly process. Research on acylglutamic acids has demonstrated the formation of pH-sensitive wormlike micelles and hydrogels. lookchem.com This responsiveness allows for the creation of materials that can assemble or disassemble, or change their properties, in response to a specific pH trigger.

Temperature-Responsive Hydrogels: The hydrophobic N-dodecyl tail plays a key role in creating temperature-sensitive materials. In combination with other polymers, such as chitosan, N-dodecyl groups can act as hydrophobic junctions that drive gelation as the temperature increases. rsc.org The properties of these thermogelling systems, including the gelation temperature and the final gel strength, can be precisely tuned by varying the concentration of the dodecyl-modified component. rsc.org

Tunable Morphologies and Properties: The self-assembled structures formed by N-dodecyl-L-glutamic acid and its derivatives are highly tunable. The final morphology—be it vesicles, nanofibers, or complex gels—depends on a delicate balance of intermolecular forces. acs.org This balance can be shifted by changing environmental conditions like solvent composition or by altering the molecular structure itself. acs.org For example, in two-component systems, the properties of the resulting organogel are significantly dependent on the specific combination of the amine and acid components used. acs.org This high degree of tunability is essential for designing smart materials tailored for specific applications, from injectable drug delivery systems to responsive coatings. mdpi.com

Table 3: Compound Names Mentioned in the Article